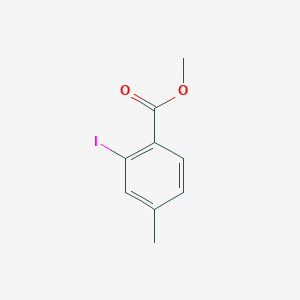
1,3,5-Tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione
概要
説明
1,3,5-Tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione is an organic compound with a unique structure that includes three hydroxymethyl groups attached to a triazinane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione typically involves the reaction of cyanuric acid with formaldehyde under basic conditions. The reaction proceeds through the formation of intermediate hydroxymethyl derivatives, which then cyclize to form the final triazinane structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and controlled temperature and pressure conditions can further improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1,3,5-Tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted triazinane derivatives with various functional groups.
科学的研究の応用
1,3,5-Tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical reagent and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or a scaffold for drug design.
Industry: Utilized in the production of resins, coatings, and adhesives due to its reactive hydroxymethyl groups.
作用機序
The mechanism of action of 1,3,5-Tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione involves its ability to form stable complexes with various molecules. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, making the compound a versatile reagent in chemical and biological systems. The triazinane ring structure provides stability and rigidity, which can enhance the compound’s effectiveness in various applications.
類似化合物との比較
Similar Compounds
1,3,5-Tris(hydroxymethyl)benzene: Similar in having three hydroxymethyl groups but differs in the aromatic benzene ring structure.
1,3,5-Tris(hydroxymethyl)cyclohexane: Similar in having three hydroxymethyl groups but differs in the cyclohexane ring structure.
Uniqueness
1,3,5-Tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione is unique due to its triazinane ring structure, which provides distinct chemical properties and reactivity compared to other compounds with similar functional groups. The presence of the triazinane ring allows for specific interactions and applications that are not possible with other similar compounds.
特性
IUPAC Name |
1,3,5-tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O6/c10-1-7-4(13)8(2-11)6(15)9(3-12)5(7)14/h10-12H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSHFFNQBOCKJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N1C(=O)N(C(=O)N(C1=O)CO)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499339 | |
| Record name | 1,3,5-Tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10471-40-6 | |
| Record name | 1,3,5-Tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1,2-Ethanediamine, N-(2-aminoethyl)-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B3045241.png)


